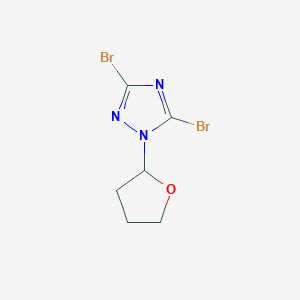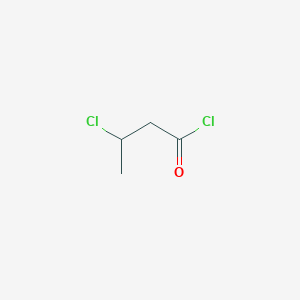
3-chlorobutanoyl Chloride
Descripción general
Descripción
3-chlorobutanoyl Chloride is a useful research compound. Its molecular formula is C4H6Cl2O and its molecular weight is 140.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of 3-Chlorobutanoic Acid and Imides
- 3-Chlorobutanoyl chloride is utilized in the synthesis of 3-chlorobutanoic acid and imides through the conjugate addition of chloride to chiral but-2-enoic imides. This process, promoted by BCl3-derivatives, results in diastereoisomeric ratios up to 90:10, leading to the production of 3-chlorobutanoic acid after mild hydrolysis (Cardillo et al., 1994).
2. Production of 3-Chlorobutanol
- The compound has been used in the preparation of 3-chlorobutanol from 1,3-butanediol. This synthesis involves acetylation and ester interchange under specific conditions, achieving a total yield of 75% (Zhou Xiao-ping, 2003).
3. Atmospheric Chemistry Studies
- In atmospheric chemistry, studies on nitrate radicals, dinitrogen pentoxide, and nitryl chloride at a rural site in Beijing involved this compound. This research contributes to understanding the role of these compounds in air quality and pollution dynamics (Wang et al., 2017).
4. Application in Pharmaceuticals and Agrochemicals
- 3-Chloropropionyl chloride, a similar compound, is significant in producing adhesives, pharmaceuticals, herbicides, and fungicides. A continuous flow method for its production has been developed, offering safer alternatives and efficient use of starting products (Movsisyan et al., 2018).
5. Role in Global Tropospheric Chemistry
- Studies on global tropospheric chlorine include the examination of compounds like this compound. This research provides insights into the effects of chlorine chemistry on atmospheric conditions, impacting ozone production and other atmospheric processes (Wang et al., 2019).
6. Cytotoxicity Studies
- The cytotoxic effects of chlorobutanol, a related compound, have been examined on human corneal epithelial cells. This research is crucial for evaluating the safety and potential risks associated with the use of such compounds in ophthalmic medications (Tripathi & Tripathi, 1989).
Mecanismo De Acción
Target of Action
Similar compounds such as chlorobutanol have been known to disrupt the lipid structure of cell membranes .
Mode of Action
3-chlorobutanoyl chloride, like chlorobutanol, may interact with its targets by disrupting the lipid structure of the cell membrane and increasing cell permeability, leading to cell lysis . This interaction can cause cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Result of Action
The molecular and cellular effects of this compound’s action could include cell lysis due to increased cell permeability, cell retraction, and cessation of normal cytokines, cell movement, and mitotic activity .
Propiedades
IUPAC Name |
3-chlorobutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANUYPSKXKEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457508 | |
| Record name | Butanoyl chloride, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951-11-7 | |
| Record name | Butanoyl chloride, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)
![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)
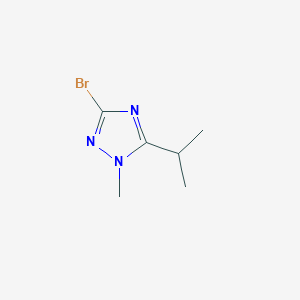
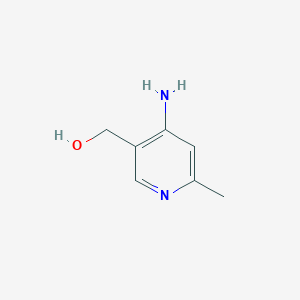

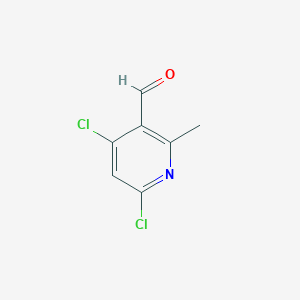

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)

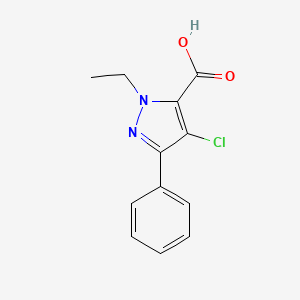

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)
